molecular formula C10H12ClNO4S2 B2987327 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride CAS No. 920449-65-6

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No. B2987327
M. Wt: 309.78
InChI Key: NZUPUGDVCOVWMM-UHFFFAOYSA-N
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Description

“3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound that is not widely described in the literature. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Multi-Component Synthesis

Sulfonic acid-functionalized pyridinium chloride, a compound sharing functional group similarities with 3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, has been shown to effectively promote one-pot multi-component condensation reactions. This catalyst facilitates the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating high yields and short reaction times, underlining its efficiency in synthesizing heterocyclic compounds (Zare et al., 2015).

Catalyst in Organic Synthesis

The novel ionic liquid 1-sulfopyridinium chloride has been synthesized and characterized for use as an efficient, homogeneous, and reusable catalyst. This compound catalyzes the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes, showcasing its utility in facilitating organic reactions under mild conditions (Moosavi‐Zare et al., 2013).

Synthesis of Hexahydroquinolines

Another significant application is the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride as a catalyst. This demonstrates the compound's capability in promoting one-pot multi-component condensation reactions, offering a highly efficient route for the preparation of hexahydroquinolines, a class of compounds with various pharmaceutical applications (Khazaei et al., 2013).

Preparation of Ortho-Sulfonylated Phenols

Research also highlights the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, using sulfonyl chlorides as sulfonylation reagents. This method enables the efficient synthesis of ortho-sulfonylated phenols, indicating the role of sulfonyl chloride derivatives in facilitating selective sulfonylation reactions (Xu et al., 2015).

properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-4-3-5-10(8-9)18(15,16)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPUGDVCOVWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride

CAS RN

920449-65-6
Record name 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
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